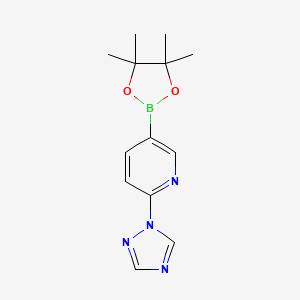

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine

説明

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine is a boronic acid derivative with a pyridine ring and a triazole group

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 2-(1H-1,2,4-triazol-1-yl)pyridine with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yield and purity. Continuous flow chemistry can be employed to enhance production efficiency.

Types of Reactions:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction Reactions: The boronic acid group can be oxidized to boronic esters or reduced to boronic acids.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).

Substitution Reactions: Nucleophiles such as amines, alcohols, and halides; solvent (e.g., DMF).

Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

Substituted Pyridines: From nucleophilic substitution reactions.

Boronic Esters: From oxidation reactions.

科学的研究の応用

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of materials and chemicals with specific properties.

作用機序

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in cross-coupling reactions and the formation of boronic esters. The pyridine and triazole groups contribute to the compound's reactivity and binding affinity.

類似化合物との比較

Boronic Acids: General class of compounds with similar reactivity.

Pyridine Derivatives: Compounds with pyridine rings used in various chemical reactions.

Triazole Derivatives: Compounds with triazole rings used in pharmaceuticals and materials science.

This compound's versatility and reactivity make it a valuable tool in synthetic chemistry and a promising candidate for various scientific and industrial applications.

生物活性

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine is a compound of considerable interest due to its potential biological activities. This compound combines the structural features of a dioxaborolane and a triazole moiety, which are known for their diverse pharmacological properties. The following sections will detail its biological activity based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H17BN2O2 |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 754214-56-7 |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to inhibit enzymes such as cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. Additionally, the dioxaborolane unit contributes to the compound's ability to form stable complexes with biomolecules.

Biological Activity

Recent studies have demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Research has shown that derivatives of triazole compounds have significant antimicrobial properties. For instance, compounds similar to this compound have been reported to exhibit potent activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds can be as low as 0.033 μg/mL against Trypanosoma cruzi .

Antiparasitic Activity

The compound has shown promising results in vitro against T. brucei and T. cruzi, with significant reductions in parasitic indices observed in animal models. For example, derivatives with modifications in their structure exhibited MIC values significantly lower than traditional treatments like fluconazole .

Cytotoxicity and Selectivity

In vitro assays have indicated that while exhibiting antimicrobial properties, the compound also demonstrates selectivity towards cancer cells over normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects on healthy tissues.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their activity against T. brucei. The most active derivative showed an IC50 value of less than 1 mg/kg in vivo .

- Fluconazole Analogs : Research into fluconazole analogs revealed that modifications at specific positions resulted in enhanced selectivity and potency against parasitic infections compared to conventional treatments .

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(16-7-10)18-9-15-8-17-18/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXFNSUWTVNFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。